molecular formula C20H18ClN3O3S B4554630 METHYL 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-CYCLOPROPYL-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

METHYL 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-CYCLOPROPYL-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4554630
M. Wt: 415.9 g/mol
InChI Key: NYTYTEDEEGKPOW-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropyl-7-methyl-4-oxo-1H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a cyclopropyl group, a chlorophenyl group, and a pyrido[2,3-d]pyrimidine core

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)methylsulfanyl]-1-cyclopropyl-7-methyl-4-oxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-11-9-15(19(26)27-2)16-17(22-11)24(14-7-8-14)20(23-18(16)25)28-10-12-3-5-13(21)6-4-12/h3-6,9,14H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTYTEDEEGKPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=NC2=O)SCC3=CC=C(C=C3)Cl)C4CC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropyl-7-methyl-4-oxo-1H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the cyclopropyl group and the chlorophenyl group. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

    Preparation of Pyrido[2,3-d]pyrimidine Core: This step involves the condensation of appropriate starting materials, such as 2-aminopyridine and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbene.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using 4-chlorobenzyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropyl-7-methyl-4-oxo-1H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be used to replace the chlorophenyl group with other substituents, such as alkyl or aryl groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new alkyl or aryl derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Methyl 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropyl-7-methyl-4-oxo-1H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of methyl 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropyl-7-methyl-4-oxo-1H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The interaction can involve binding to the active site of an enzyme, inhibiting its activity, or binding to a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropyl-7-methyl-4-oxo-1H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activity and chemical properties.

    Cyclopropyl-Containing Compounds: Compounds with cyclopropyl groups often exhibit unique chemical reactivity and biological activity due to the strain in the cyclopropyl ring.

    Chlorophenyl-Containing Compounds: The presence of a chlorophenyl group can influence the compound’s reactivity and interaction with biological targets.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, including the pyrido[2,3-d]pyrimidine core, cyclopropyl group, and chlorophenyl group. This combination imparts specific chemical and biological properties that make the compound a valuable subject of study in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-CYCLOPROPYL-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-CYCLOPROPYL-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

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